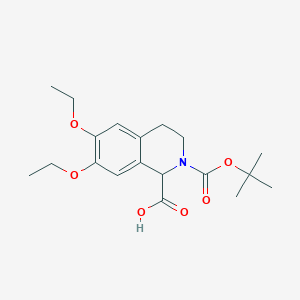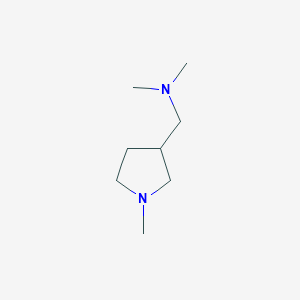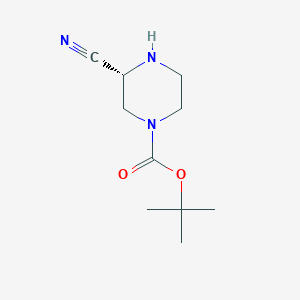
(R)-tert-Butyl 3-cyanopiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related tert-butyl carboxylate derivatives involves multiple steps, including esterification, Boc protection, and various coupling reactions. For example, the synthesis of tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate, a key intermediate in biotin synthesis, is achieved through a six-step process starting from L-cystine with an overall yield of 41% (Liang et al., 2016).
Molecular Structure Analysis
The molecular structure of tert-butyl carboxylate derivatives can be intricate, involving cyclic systems and stereocenters. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized using NMR spectroscopy and high-resolution mass spectrometry, showcasing its complex bicyclic structure (Moriguchi et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving tert-butyl carboxylate derivatives highlight their reactivity and potential for further functionalization. The synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, for example, demonstrates intramolecular cyclization and the use of the Fukuyama–Mitsunobu reaction for constructing diazepane rings, essential for the production of Rho–kinase inhibitors (Gomi et al., 2012).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds. While specific data for (R)-tert-Butyl 3-cyanopiperazine-1-carboxylate might not be available, analogs such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate have been analyzed, revealing detailed crystallographic information and physical characteristics (Moriguchi et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further transformations, are integral for leveraging these compounds in synthesis. The versatile reactivity of related tert-butyl carboxylate derivatives, evidenced by their involvement in complex synthesis pathways, underscores their utility in organic chemistry and drug synthesis (Gomi et al., 2012).
Wissenschaftliche Forschungsanwendungen
(R)-tert-Butyl 3-cyanopiperazine-1-carboxylate is a chemical compound with potential applications in various scientific research fields. This compound, due to its unique chemical structure, has been explored for its utility in synthesizing bioactive molecules, serving as an intermediate in pharmaceutical development, and facilitating studies in material science and catalysis. The following paragraphs summarize the primary scientific research applications derived from the literature.
Role in Synthetic Chemistry and Drug Development
The compound has seen notable application in synthetic chemistry, particularly in the development of bioactive molecules and pharmaceuticals. Its structure is conducive to modifications that can lead to the synthesis of complex molecules with significant biological activity. For instance, research indicates that compounds containing tertiary butyl groups, similar to (R)-tert-Butyl 3-cyanopiperazine-1-carboxylate, have shown high anticancer, antifungal, and other bioactivities, underscoring their potential in drug development (Dembitsky, 2006). Additionally, synthetic methodologies utilizing such compounds can lead to advancements in non-enzymatic kinetic resolution techniques, further contributing to the chiral synthesis of pharmaceuticals (Pellissier, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl (3R)-3-cyanopiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-8(6-11)7-13/h8,12H,4-5,7H2,1-3H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFXRUGJRMBDFG-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H](C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650673 |
Source


|
| Record name | tert-Butyl (3R)-3-cyanopiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 3-cyanopiperazine-1-carboxylate | |
CAS RN |
1217791-74-6 |
Source


|
| Record name | tert-Butyl (3R)-3-cyanopiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

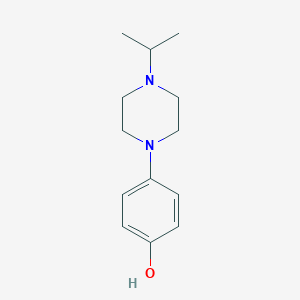
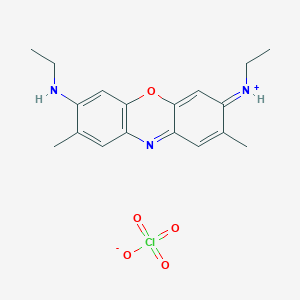
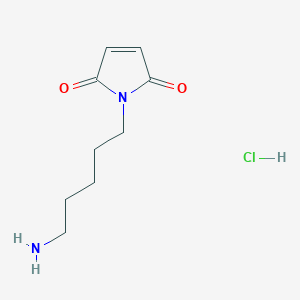
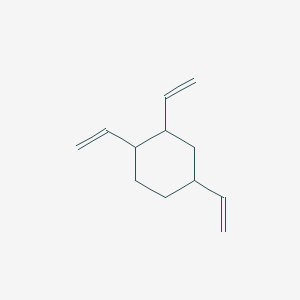
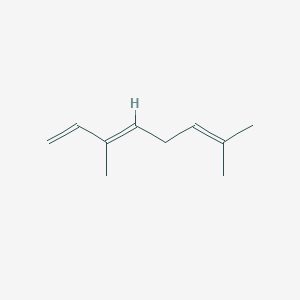
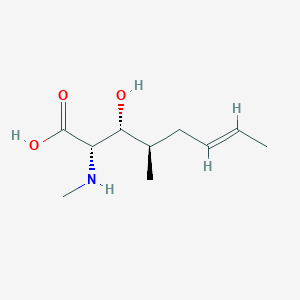
![14h-Anthra[2,1,9-mna]thioxanthen-14-one](/img/structure/B37145.png)

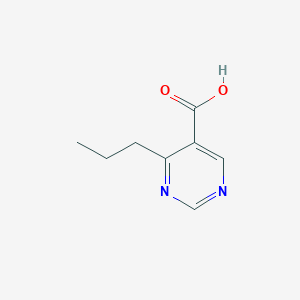
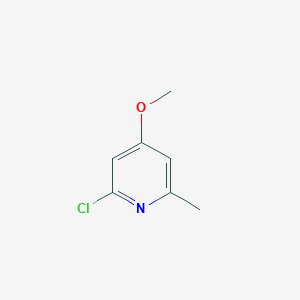
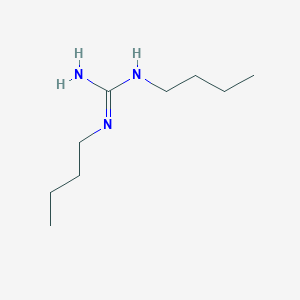
![2-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B37232.png)
